p-Iodoclonidine hydrochloride

説明

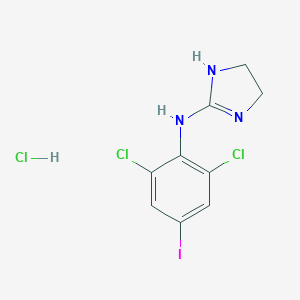

p-Iodoclonidine hydrochloride is a synthetic α2-adrenergic receptor (α2-AR) agonist with high binding affinity for α2 receptors. Its chemical name is N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride, and its molecular formula is C₉H₈Cl₂IN₃·HCl (molecular weight: 392.5 g/mol) . The compound features a 4-iodo substitution on the phenyl ring, distinguishing it structurally and pharmacologically from non-iodinated analogs like clonidine hydrochloride .

This compound is primarily used in research to study α2-AR signaling pathways due to its high receptor affinity. It is sparingly soluble in organic solvents (e.g., ≤1 mg/mL in ethanol, 1 mg/mL in DMSO) and is stored at -20°C for stability . Its CAS registry number is 108294-57-1 .

特性

IUPAC Name |

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCGXOSKNHMYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910676 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108294-53-7 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Iodoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Critical Factors in Cyclization

The methanol-mediated cyclization (Step 2) requires precise control of:

Salt Formation Dynamics

Ethanol acts as both solvent and proton donor during hydrochloride salt formation. Key parameters include:

-

Concentration : 15–20% w/v solutions prevent oiling-out phenomena.

-

Cooling Rate : Gradual cooling from 145°C to 25°C over 4 hours yields crystalline product with >95% purity.

Purification and Analytical Characterization

Membrane-Based Purification

Radioligand-grade this compound requires additional purification via:

Spectroscopic Validation

-

1H NMR (DMSO-d6): δ 7.35 (s, 2H, ArH), 3.85 (t, J=8 Hz, 4H, CH2), 2.95 (s, 1H, NH).

-

HPLC : Retention time 12.7 min (C18 column, 0.1% TFA/ACN gradient).

Physicochemical Properties and Formulation

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | ≤1.0 |

| DMSO | 1.0 |

| DMF | 0.25 |

Data from GlpBio indicates that stock solutions in DMSO retain stability for 1 month at -20°C.

Solid-State Stability

Industrial-Scale Production Considerations

科学的研究の応用

Pharmacological Studies

p-Iodoclonidine has been utilized extensively in pharmacological research due to its selective binding to alpha-2 adrenergic receptors.

- Receptor Binding Studies : It serves as a high-affinity probe for the alpha-2 adrenergic receptor, allowing researchers to study receptor dynamics and interactions with other ligands. For example, studies have shown that p-[125I]iodoclonidine binds to human platelet membranes with an IC50 value of 1.5 nM, indicating its potential use in competitive binding assays .

- Functional Assays : In vitro studies have demonstrated that p-iodoclonidine effectively attenuates forskolin-stimulated cAMP accumulation in neuroblastoma cells, showcasing its role as an agonist in neuronal signaling pathways .

Neurobiology Research

The compound's ability to modulate neurotransmitter release makes it significant in neurobiological studies.

- Neurotransmitter Release : Research indicates that p-iodoclonidine decreases neurotransmitter release through alpha-2 adrenergic receptor activation, which is crucial for understanding conditions like hypertension and anxiety disorders .

- Cell Culture Models : p-Iodoclonidine has been used in cell culture models to investigate the effects of adrenergic signaling on neuronal health and function. Its binding characteristics have been analyzed using various brain regions, providing insights into receptor localization and function .

Toxicology and Forensic Science

In toxicological applications, p-iodoclonidine serves as an analytical standard for drug analysis.

- Analytical Chemistry : It is employed in forensic toxicology to detect and quantify the presence of clonidine derivatives in biological samples. Techniques such as HPLC (High-Performance Liquid Chromatography) are commonly used for these analyses .

Case Study 1: Adrenergic Receptor Dynamics

A study conducted on the binding properties of p-[125I]iodoclonidine revealed its unique interaction profile with alpha-2 adrenergic receptors. The research highlighted that approximately 65% of the binding was sensitive to guanine nucleotides, indicating complex receptor conformational changes upon ligand binding . This finding has implications for understanding receptor activation mechanisms.

Case Study 2: Neurotransmitter Modulation in Platelets

Another investigation focused on the effects of p-iodoclonidine on platelet aggregation. The study found that while it inhibited epinephrine-induced aggregation with an IC50 value of 5.1 μM, it also increased platelet aggregation induced by ADP at lower concentrations . These results suggest potential therapeutic applications in managing coagulopathies.

Summary Table of Key Findings

作用機序

The primary mechanism of action of p-Iodoclonidine hydrochloride involves its interaction with α2 adrenergic receptors. By binding to these receptors, the compound inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and vasodilation, which are beneficial in conditions like hypertension .

類似化合物との比較

Comparison with Similar α2-Adrenergic Receptor Agonists

Structural and Pharmacological Differences

The table below highlights key structural and pharmacological distinctions between p-iodoclonidine hydrochloride and other α2-AR agonists:

| Compound | CAS No. | Molecular Formula | Key Structural Features | Receptor Selectivity | Primary Applications |

|---|---|---|---|---|---|

| p-Iodoclonidine HCl | 108294-57-1 | C₉H₈Cl₂IN₃·HCl | 4-iodo substitution on phenyl ring | High α2-AR affinity | Research (α2-AR studies) |

| Clonidine HCl | 4205-91-8 | C₉H₉Cl₂N₃·HCl | No iodine; 2,6-dichloro substitution | α2-AR > α1-AR | Hypertension, ADHD, analgesia |

| Xylazine HCl | 23076-35-9 | C₁₂H₁₆N₂S·HCl | Thiazine ring structure | α2-AR agonist (veterinary use) | Sedation in animals |

| Medetomidine HCl | 86347-15-1 | C₁₃H₁₆N₂·HCl | Imidazole derivative | High α2-AR selectivity | Veterinary anesthesia |

| Guanabenz acetate | 23256-50-0 | C₁₅H₁₆Cl₂N₄·C₂H₄O₂ | Benzylidineguanidine core | α2A-AR agonist; IGRS ligand | Hypertension (discontinued) |

Key Observations:

- Receptor Specificity : Unlike medetomidine, which is highly selective for α2 over α1 receptors, p-iodoclonidine’s subtype specificity (α2A, α2B, α2C) remains less characterized .

- Clinical vs. Research Use : Clonidine and guanabenz have clinical applications (e.g., hypertension), whereas p-iodoclonidine is restricted to research due to its specialized receptor-targeting properties .

Pharmacokinetic and Solubility Profiles

Functional and Mechanistic Comparisons

Mechanism of Action :

- p-Iodoclonidine : Binds α2-ARs, inhibiting adenylyl cyclase and reducing cAMP production, similar to clonidine .

- Xylazine : Activates α2-ARs in the central nervous system, causing sedation and muscle relaxation in animals .

- Guanabenz : Combines α2A-AR agonism with IGRS (imidazoline-guanidinium receptive site) activity, offering dual mechanisms for blood pressure regulation .

Therapeutic vs. Experimental Outcomes :

- Clonidine reduces sympathetic outflow, lowering blood pressure, while p-iodoclonidine’s effects are primarily studied in receptor-binding assays .

- Medetomidine’s high α2 selectivity makes it valuable for veterinary anesthesia, whereas p-iodoclonidine’s iodine moiety is leveraged for radiolabeling in receptor mapping .

生物活性

p-Iodoclonidine hydrochloride (PIC) is a derivative of clonidine, primarily known for its role as a partial agonist of the alpha-2 adrenergic receptor. This compound has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its structural formula, which includes an imidazoline core and an iodine substitution. Its chemical name is 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride, with a molecular weight of 266.56 g/mol. The compound is soluble in water and alcohol and exhibits a bitter taste.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉Cl₂N₃·HCl |

| Molecular Weight | 266.56 g/mol |

| Solubility | Water, Alcohol |

| Appearance | White crystalline powder |

p-Iodoclonidine functions primarily as a partial agonist at the alpha-2 adrenergic receptors (α2-ARs). These receptors are G protein-coupled receptors that play a critical role in regulating neurotransmitter release in the central nervous system (CNS). When p-iodoclonidine binds to these receptors, it leads to:

- Decreased sympathetic outflow : This results in reduced peripheral resistance and heart rate.

- Inhibition of norepinephrine release : By decreasing presynaptic calcium levels, p-iodoclonidine inhibits norepinephrine release, contributing to its antihypertensive effects.

Table 2: Biological Activity Metrics

| Activity Type | Measurement |

|---|---|

| EC50 (platelet aggregation) | 1.5 µM |

| IC50 (epinephrine-induced aggregation) | 5.1 µM |

| Ki (binding affinity) | 1.0 nM |

| Kd (dissociation constant) | 0.5 ± 0.1 nM |

Antihypertensive Effects

Research indicates that p-iodoclonidine exhibits significant antihypertensive properties similar to those of clonidine. Studies have shown that it effectively lowers blood pressure by acting on the central nervous system's vasomotor centers.

Platelet Aggregation

p-Iodoclonidine has been observed to enhance platelet aggregation induced by adenosine diphosphate (ADP). This effect is particularly relevant in contexts where platelet function modulation is necessary.

Case Studies

- Case Study on Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that administration of p-iodoclonidine resulted in a notable decrease in systolic and diastolic blood pressure within hours of administration.

- Platelet Function Analysis : In vitro studies showed that PIC increased platelet aggregation under various conditions, suggesting its potential utility in managing bleeding disorders or enhancing hemostatic responses during surgical procedures.

Pharmacokinetics

The pharmacokinetic profile of p-iodoclonidine reveals a rapid onset of action with a peak plasma concentration reached approximately 3 to 5 hours post-administration. The half-life ranges from 12 to 16 hours, extending up to 41 hours in cases of renal impairment.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 3-5 hours |

| Half-Life | 12-16 hours |

| Renal Impairment Half-Life | Up to 41 hours |

Q & A

Q. What ethical and reporting standards apply to studies using this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, detailing anesthesia protocols and euthanasia methods. In publications, include raw autoradiography data in supplementary files and cite CAS No. 108294-53-7 for compound identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。